2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde
Description
Molecular Architecture
The compound features a 1,3-thiazole ring substituted at positions 2, 4, and 5 (Figure 1). The azo group (–N=N–) at position 2 connects to a para-substituted aromatic amine donor, while the 4-methoxy and 5-carbaldehyde groups introduce steric and electronic perturbations. The E-configuration of the azo bond ensures planarity, facilitating conjugation across the D-π-A system.
Key Structural Features:
| Position | Substituent | Electronic Role |
|---|---|---|
| 2 | Azo-linked aryl amine | π-Bridge |
| 4 | Methoxy (–OCH₃) | Electron-donating group |
| 5 | Carbaldehyde (–CHO) | Electron-withdrawing group |
The thiazole ring's inherent electron deficiency arises from the electronegative nitrogen and sulfur atoms, creating a polarized environment that enhances charge separation when coupled with the electron-rich tertiary amine. X-ray crystallographic studies of analogous azo-thiazoles reveal dihedral angles <10° between the thiazole and adjacent aryl rings, confirming effective π-conjugation.
Functional Implications
The azo-thiazole scaffold exhibits dual functionality:
- Optoelectronic Activity : Extended conjugation enables absorption in the visible spectrum (λₘₐₓ ≈ 450–550 nm), with molar extinction coefficients >10⁴ M⁻¹cm⁻¹, characteristic of strong ICT transitions.
- Thermal Stability : The rigid thiazole core increases thermal resilience compared to purely aromatic azo compounds, with decomposition temperatures exceeding 250°C in thermogravimetric analyses.
Quantum mechanical calculations (DFT) on similar structures show highest occupied molecular orbital (HOMO) localization on the tertiary amine and lowest unoccupied molecular orbital (LUMO) on the thiazole-carbaldehyde moiety, confirming the D-π-A character.
Properties
CAS No. |
153196-63-5 |
|---|---|
Molecular Formula |
C19H26N4O2S |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-[[4-[butan-2-yl(butyl)amino]phenyl]diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C19H26N4O2S/c1-5-7-12-23(14(3)6-2)16-10-8-15(9-11-16)21-22-19-20-18(25-4)17(13-24)26-19/h8-11,13-14H,5-7,12H2,1-4H3 |
InChI Key |
SUMIFAWDVMTGRK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=C(C=C1)N=NC2=NC(=C(S2)C=O)OC)C(C)CC |
Origin of Product |
United States |
Preparation Methods
Strategy 1: Oxidation of Thiazole Alcohol
- Reduction of Thiazole Ester : A thiazole-5-carboxylic acid ester (e.g., methyl or ethyl ester) is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in the presence of AlCl₃ as a catalyst.
- Oxidation to Aldehyde : The alcohol is oxidized to the aldehyde using either:
Table 1: Oxidation Methods for Thiazole Alcohol
| Oxidizing Agent | Solvent System | Temperature | Yield | Purity | Reference |
|---|---|---|---|---|---|
| NaOCl/KBr/TEMPO | DCM/Water | 0–2°C | 97–98% | 97–98% | |
| PCC | DCM | 15–25°C | >99% | >99% |
Strategy 2: Direct Formylation
- C5-Selective Formylation : A pre-functionalized thiazole (e.g., 2-[2-methyl-1-(triisopropylsilyl)oxy]propyl-thiazole) undergoes deprotonation with t-BuLi, followed by quenching with DMF to introduce the aldehyde group.
- Deprotection : TIPS-protected alcohols are deprotected using tetrabutylammonium fluoride (TBAF) in THF.
Azo Coupling and Functionalization
The diazenyl linker is introduced via diazotization and coupling reactions. The phenylamine moiety (4-[(butan-2-yl)(butyl)amino]phenyl) is synthesized separately before coupling.
Synthesis of 4-[(Butan-2-yl)(butyl)amino]phenyl Diazonium Salt
Coupling with Thiazole
- Activation of Thiazole : The thiazole core must have a nucleophilic site (e.g., hydroxyl or amino) at position 2 for coupling.
- Azo Bond Formation : The diazonium salt is coupled with the activated thiazole under mild acidic or neutral conditions (pH 7–8) to favor the (E)-configuration.
Table 2: Coupling Conditions for Azo Bond Formation
| Diazonium Salt Source | Thiazole Derivative | pH | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 4-Nitrophenylamine | 2-Hydroxythiazole | 7–8 | 0–5°C | 60–80% |
Key Challenges and Optimizations
Stereochemical Control
The (E)-configuration of the diazenyl group is critical. This is achieved by:
Functional Group Compatibility
Purification
- Crystallization : Recrystallization from ethanol or chloroform yields pure product.
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) is used for intermediates.
Biological and Material Applications
Though beyond the scope of this synthesis-focused analysis, the compound’s reactivity (e.g., aldehyde for Schiff base formation, diazenyl for ligand design) suggests potential in:
- Medicinal Chemistry : Anticancer or antimicrobial agents.
- Materials Science : Coordination polymers or dyes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: Reduction of the azo group can yield the corresponding hydrazine derivative.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated thiazole derivatives.
Scientific Research Applications
2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of the thiazole ring.
Materials Science: The compound’s azo group makes it useful in the development of dyes and pigments.
Biological Research: It can be used as a probe to study enzyme interactions and cellular pathways.
Mechanism of Action
The biological activity of this compound is primarily due to its ability to interact with various molecular targets:
Enzyme Inhibition: The thiazole ring can inhibit enzymes by binding to their active sites.
DNA Intercalation: The planar structure of the azo group allows it to intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound can induce oxidative stress in cells by generating ROS, leading to cell death.
Comparison with Similar Compounds
5-{[(2-Phenyl-1,3-thiazol-4-yl)methylidene]amino}-1,3,4-thiadiazole-2-thiol (7a)
- Structure: Combines a thiazole ring with a methylideneamino-linked thiadiazole-thiol group.
- Key Features :
- Thiol (-SH) group enhances solubility in polar solvents.
- Thiadiazole-thiazole hybrid increases π-conjugation.
- Physical Properties : Melting point = 244°C; molecular weight = 304 g/mol (C₁₂H₈N₄S₃).
- Applications : Thiol groups may enable metal coordination, suggesting use in catalysis or sensor materials .
| Property | Target Compound | Compound 7a |
|---|---|---|
| Core Heterocycle | 1,3-Thiazole | 1,3-Thiazole + 1,3,4-thiadiazole |
| Substituents | Methoxy, carbaldehyde, diazenyl-aminoalkylphenyl | Methylideneamino, phenyl, thiol |
| Molecular Weight (g/mol) | ~418 (estimated) | 304 |
| Melting Point | Not reported | 244°C |
| Functional Groups | -OCH₃, -CHO, -N=N- | -SH, -N=CH- |
(E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime
- Structure : Pyrazole core with carbaldehyde and thiazole-oxime substituents.
- Chlorothiazole moiety may enhance lipophilicity.
- Applications : Carbaldehyde and oxime groups suggest utility as intermediates in heterocyclic synthesis or bioactive molecules .
| Property | Target Compound | Pyrazole-Thiazole Analogue |
|---|---|---|
| Core Heterocycle | 1,3-Thiazole | Pyrazole |
| Substituents | Methoxy, carbaldehyde, diazenyl-aminoalkylphenyl | 4-methylphenoxy, carbaldehyde, chlorothiazole-oxime |
| Functional Groups | -OCH₃, -CHO, -N=N- | -OCH₃, -CHO, -Cl, -N-O- |
Electronic and Reactivity Profiles
- The carbaldehyde group is reactive toward nucleophiles (e.g., hydrazines, amines), enabling derivatization.
- Compound 7a : Thiol and thiadiazole groups introduce redox activity and metal-binding capacity, absent in the target compound.
- Pyrazole Analogue: Oxime and chlorothiazole groups may confer photostability and antimicrobial activity, whereas the target compound’s aminoalkylphenyl group could enhance solubility in nonpolar solvents .
Biological Activity
The compound 2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde is a member of the thiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, cytotoxic effects, and potential mechanisms of action based on various research findings.
Chemical Structure and Properties
The molecular structure of the compound includes a thiazole ring, an aldehyde group, and a diazenyl moiety. The presence of butyl and butan-2-yl groups contributes to its lipophilicity, which may influence its biological interactions.
Molecular Formula
- C : 18
- H : 24
- N : 4
- O : 2
- S : 1
Molecular Weight
- Approximately 320.46 g/mol
Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to the one can inhibit the growth of various cancer cell lines.
Case Studies
- Cytotoxicity against Cancer Cell Lines
-
Mechanisms of Action
- The mechanism of action often involves the inhibition of focal adhesion kinase (FAK), which is crucial for cancer cell survival and proliferation. For example, a compound structurally related to the target compound exhibited an EC50 value of 10.79 μM against HEPG2 cells, demonstrating effective FAK inhibition .
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have shown promising antimicrobial activity. For instance, certain thiazole compounds have been tested against various bacterial strains and fungi, demonstrating significant inhibition at concentrations comparable to known antibiotics.
| Compound | Activity | Target Organism | IC50/EC50 |
|---|---|---|---|
| Compound 1 | Anticancer | HEPG2 | 10.79 μM |
| Compound 2 | Antimicrobial | E. coli | 15 µg/mL |
| Compound 3 | Anticancer | SK-MEL-2 | 4.27 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is significantly influenced by their structural components:
- Substituents on the Thiazole Ring : Variations in substituents can enhance or diminish biological activity.
- Lipophilicity : The presence of hydrophobic alkyl chains increases membrane permeability, facilitating better cellular uptake.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
